N-(3-fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-13-4-2-5-14(10-13)20-17(24)11-27-18-8-7-16(21-22-18)12-3-1-6-15(9-12)23(25)26/h1-10H,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAUZYLCDHFLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized by the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Thioacetamide Linkage: The thioacetamide linkage can be formed by reacting the pyridazine derivative with a suitable thioacetamide precursor under appropriate conditions.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative
Oxidation of Thioacetamide: Formation of sulfoxides or sulfones
Substitution of Fluorine: Formation of substituted derivatives with various nucleophiles
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridazine derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine and nitro groups may enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Acetamides
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (872694-73-0)
- Structure : Features a 4-methylphenyl substituent on pyridazine and a tetrahydrofuran-derived acetamide.
- Applications : Primarily studied for its physicochemical properties rather than biological activity .
CB-839 (IDO1 Inhibitor Analogs)
- Structure : Contains a pyridazine-thioether backbone similar to the target compound but with a trifluoromethoxyphenyl group and a thiadiazole moiety.
- Key Differences : The trifluoromethoxy group enhances lipophilicity, while the thiadiazole ring introduces additional hydrogen-bonding sites.
Fluorophenyl-Containing Acetamides
LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide)
- Structure: Replaces pyridazine with a cyanopyridine ring and positions fluorine at the para position of the phenyl group.
- Biological Activity : Exhibits IDO1 inhibition (IC₅₀ = 0.89 µM), suggesting the fluorophenyl-thioacetamide motif is critical for target engagement .
Compound 63 (2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide)
- Structure : Substitutes pyridazine with a thiadiazole ring and introduces a sulfanyl group.
- Key Differences : The thiadiazole core may confer stronger π-π stacking interactions with biological targets.
- Biological Activity : Shows moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) .
Nitrophenyl-Modified Derivatives
7-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline Derivatives
- Structure: Incorporates a 3-nitrophenyl group into a tetrahydroisoquinoline scaffold instead of pyridazine.
- Key Differences: The isoquinoline system provides a larger planar surface for DNA intercalation.
Research Implications and Gaps
- Electron-Withdrawing Groups : The 3-nitrophenyl and 3-fluorophenyl groups in the target compound may synergize to enhance binding to redox-sensitive targets, but this requires experimental validation.
- Synthetic Flexibility : The pyridazine-thioether scaffold allows modular substitution, as demonstrated in LBJ-03 and CB-839, enabling optimization of pharmacokinetic properties .
- Unanswered Questions: No data exists on the target compound’s enzyme inhibition or cytotoxicity. Future studies should prioritize assays against IDO1, Topoisomerase II, and cancer cell lines.
Biological Activity
N-(3-fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, cytotoxic effects, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by the presence of a pyridazine ring, a thioether linkage, and fluorinated phenyl groups, which are known to influence its biological activity. The incorporation of these functional groups may enhance the compound's interaction with biological targets.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Thiosemicarbazone derivatives have demonstrated selective cytotoxicity, inducing apoptosis in K562 leukemia cells with half-maximal effective concentrations (EC50) around 10 µM . This suggests that the compound may also possess anticancer properties.
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, leading to cell death via caspase activation .
- Mitochondrial Dysfunction : The ability to deplete mitochondrial thiols and alter mitochondrial bioenergetics has been observed in related thiosemicarbazones, suggesting a potential mechanism for cytotoxic effects .
- Inhibition of Drug Resistance : Some derivatives have been identified as selective inhibitors of P-glycoprotein (MDR1), which is crucial in overcoming multidrug resistance in cancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activities of thiosemicarbazone derivatives that share structural similarities with this compound:
- A study evaluated a series of thiosemicarbazones for their capacity to induce cell death in K562 cells, revealing dose-dependent responses and highlighting the importance of structural modifications in enhancing activity .
- Another investigation into pyrrole-containing compounds demonstrated significant antibacterial effects against various strains, which could be extrapolated to predict similar activities for our compound based on structural analogies .
Data Table: Summary of Biological Activities
| Compound Name | MIC (μg/mL) | Cell Line Tested | EC50 (µM) | Mechanism |
|---|---|---|---|---|
| Thiosemicarbazone Derivative A | 3.12 - 12.5 | K562 | ~10 | Apoptosis induction |
| Thiosemicarbazone Derivative B | 4.69 - 22.9 | Various (e.g., S. aureus) | Not specified | Mitochondrial dysfunction |
| Pyrrole Derivative C | 3.125 | Staphylococcus aureus | Not specified | Antibacterial |
Q & A
Q. Key Conditions :
- Temperature control (e.g., reflux in aprotic solvents like DMF or DMSO).
- Catalysts such as triethylamine to neutralize acidic byproducts .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents (e.g., distinguishing between ortho, meta, and para positions on aromatic rings) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects trace impurities from incomplete reactions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Intermediate: How can researchers design experiments to evaluate the compound’s biological activity?
- Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs, leveraging the pyridazine and nitrophenyl motifs .
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial Activity : Broth microdilution against E. coli or S. aureus to determine MIC values .
- Control Experiments : Compare with structurally similar analogs (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Source Analysis :
- Verify synthetic routes (e.g., differences in regiochemistry due to competing reaction pathways).
- Assess purity via HPLC and elemental analysis to rule out batch-specific impurities .
- Assay Variability :
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Validate results across multiple assays (e.g., ATP-based viability vs. apoptosis markers) .
Example : A study reporting low antimicrobial activity might have used a different solvent (DMSO vs. ethanol), altering compound solubility and bioavailability .
Advanced: What computational methods can predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME or pkCSM estimate:
- Absorption : LogP values (~3.5 predicted for this compound) indicate moderate membrane permeability.
- Metabolism : CYP450 enzyme interactions flagged via the nitrophenyl group’s electrophilicity .
- Molecular Dynamics Simulations : Model binding stability with target proteins (e.g., RMSD <2 Å over 100 ns simulations) .
Advanced: How can structural modifications enhance the compound’s therapeutic potential?
- SAR-Driven Modifications :
- Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding via hydrophobic interactions.
- Introduce sulfone (-SO₂-) instead of thioether (-S-) to improve metabolic stability .
- Prodrug Strategies : Conjugate with ester moieties to increase oral bioavailability .
Methodological: What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of thioether) and improves scalability .
- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., 30 minutes vs. 6 hours under conventional heating) for steps like amide coupling .
Methodological: How can crystallography resolve ambiguities in molecular structure?
- Single-Crystal X-Ray Diffraction :
- Confirms bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles between aromatic rings.
- Identifies π-π stacking interactions critical for solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
